molecular formula C2H9O5P B14493306 Dimethoxy-lambda~5~-phosphanetriol CAS No. 63614-98-2

Dimethoxy-lambda~5~-phosphanetriol

Cat. No.: B14493306
CAS No.: 63614-98-2
M. Wt: 144.06 g/mol
InChI Key: BWERWUICKLNNID-UHFFFAOYSA-N
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Description

Dimethoxy-lambda~5~-phosphanetriol is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes two methoxy groups and a lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxy-lambda~5~-phosphanetriol typically involves the reaction of phosphorus trichloride with methanol under controlled conditions. The reaction proceeds as follows:

PCl3+3CH3OHP(OCH3)3+3HClPCl_3 + 3CH_3OH \rightarrow P(OCH_3)_3 + 3HCl PCl3​+3CH3​OH→P(OCH3​)3​+3HCl

In this reaction, phosphorus trichloride reacts with methanol to form trimethyl phosphite and hydrochloric acid. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phosphorus compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dimethoxy-lambda~5~-phosphanetriol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used to replace methoxy groups with halogens.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphines.

    Substitution: Halogenated phosphates.

Scientific Research Applications

Dimethoxy-lambda~5~-phosphanetriol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethoxy-lambda~5~-phosphanetriol involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming complexes that can catalyze chemical reactions. In biological systems, it may interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl phosphite
  • Phosphonic acids
  • Phosphines

Uniqueness

Dimethoxy-lambda~5~-phosphanetriol is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.

Properties

CAS No.

63614-98-2

Molecular Formula

C2H9O5P

Molecular Weight

144.06 g/mol

IUPAC Name

trihydroxy(dimethoxy)-λ5-phosphane

InChI

InChI=1S/C2H9O5P/c1-6-8(3,4,5)7-2/h3-5H,1-2H3

InChI Key

BWERWUICKLNNID-UHFFFAOYSA-N

Canonical SMILES

COP(O)(O)(O)OC

Origin of Product

United States

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